molecular formula C9H8N2OS B2464397 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde CAS No. 1774901-15-3

4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B2464397
CAS No.: 1774901-15-3
M. Wt: 192.24
InChI Key: PCIQBJRUQQRQAW-UHFFFAOYSA-N
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Description

4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a pyrrole ring at position 2, and an aldehyde functional group at position 3. Its molecular formula is C$9$H$8$N$_2$OS, with a molecular weight of 208.24 g/mol and a purity of 95% . The compound’s structure combines electron-rich aromatic systems (pyrrole and thiazole) with a reactive aldehyde group, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIQBJRUQQRQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the condensation of appropriate thiazole and pyrrole precursors. One common method includes the reaction of 4-methylthiazole-5-carbaldehyde with pyrrole under acidic conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory synthesis techniques, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, which is known for its biological activity. The presence of the pyrrole moiety enhances its potential for various applications, particularly in the synthesis of other biologically active compounds.

Antimicrobial Activity

One of the most significant applications of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde is in the development of antimicrobial agents. Research has shown that thiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.

Case Study:
A study synthesized a series of thiazole derivatives, including this compound, and evaluated their antimicrobial activity against various microorganisms. The results indicated that some derivatives displayed activity comparable to established antimicrobial agents .

CompoundActivity TypeMicroorganisms TestedResults
This compoundAntibacterialGram-positive and Gram-negative bacteriaModerate to high activity
Other Thiazole DerivativesAntifungalVarious fungal strainsVariable effectiveness

Anticancer Research

Thiazole derivatives have also been investigated for their anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression.

Case Study:
In a recent study, researchers synthesized several thiazole-based compounds, including this compound. These compounds were tested for cytotoxicity against cancer cell lines. The findings suggested that certain derivatives exhibited significant anticancer activity through apoptosis induction .

Synthesis of New Materials

The unique structural features of this compound make it suitable for the synthesis of novel materials with specific properties.

Case Study:
Research has demonstrated the use of this compound in creating polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of thiazole units into polymer matrices has been shown to improve their performance in various applications .

Material TypeProperties EnhancedApplication Areas
Polymers with Thiazole UnitsThermal stability, Mechanical strengthCoatings, Composites

Mechanism of Action

The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Evidence Source
4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde Thiazole + pyrrole + aldehyde 208.24 Intermediate for drug synthesis
Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate Ester group (COOEt) instead of aldehyde 236.29 Building block for further derivatization
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde Trifluoromethylphenyl instead of pyrrole 271.26 mp: 131–133°C; used in performance-enhancing drugs
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides Pyridinyl + carboxamide instead of pyrrole/aldehyde ~250–300 (estimated) Antiangiogenic activity (inhibits HUVECs)
3-(4-(1H-Pyrrol-1-yl)phenyl)-5-substituted phenylpyrazole-1-carbaldehydes Pyrazole core + pyrrole-phenyl + aldehyde ~300–350 (estimated) Antitubercular (MIC: 3.125–6.25 µg/mL)

Biological Activity

4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C9_{9}H10_{10}N2_{2}OS
  • Molecular Weight : 182.25 g/mol
  • CAS Number : 1374527-57-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of thiazole compounds exhibit significant anti-inflammatory effects. For instance, a study demonstrated that thiazole derivatives showed inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The compound exhibited an IC50_{50} value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Celecoxib .

Table 1: Comparison of COX Inhibition

CompoundIC50_{50} (nM)Selectivity Index
4-Methyl Thiazole Derivative38.762.05
Indomethacin35.720.52
Celecoxib-8.31

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties. In vitro studies revealed that certain thiazole compounds induce apoptosis in cancer cell lines by modulating critical signaling pathways involved in cell survival and proliferation. The presence of electron-donating groups, such as methyl groups on the thiazole ring, has been shown to enhance cytotoxicity against various cancer cell lines .

Table 2: Anticancer Activity Data

CompoundIC50_{50} (µg/mL)Target Cell Line
Thiazole Derivative A1.61A-431
Thiazole Derivative B1.98Jurkat
Doxorubicin<1Various

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • COX Inhibition : The compound's ability to inhibit COX enzymes reduces the synthesis of prostaglandins, leading to decreased inflammation and pain.
  • Apoptosis Induction : In cancer cells, the compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Certain studies have indicated that thiazole derivatives can cause cell cycle arrest in the G0/G1 phase, thereby inhibiting tumor growth.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in paw edema compared to control groups treated with saline or non-active compounds . The study concluded that the compound could serve as a potential candidate for developing new anti-inflammatory medications.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer effects of thiazole derivatives demonstrated that treatment with these compounds led to a marked decrease in cell viability in various human cancer cell lines. The study utilized flow cytometry to assess apoptosis rates and found that treated cells exhibited increased Annexin V positivity, indicating early apoptotic changes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbaldehyde and its analogs?

  • Methodological Answer : The compound can be synthesized via Vilsmeier-Haack reactions using pyrazole or thiazole precursors. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde analogs are synthesized via the Vilsmeier-Haack reaction of 3-methyl-1-arylpyrazol-5(4H)-ones with POCl₃ and DMF . Nucleophilic substitution reactions (e.g., with phenols under basic conditions like K₂CO₃) are also employed to introduce aryloxy groups .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is critical for unambiguous structural determination. For instance, crystal structures of related pyrazole carbaldehydes (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) were resolved using single-crystal diffraction, revealing planar geometry and intermolecular hydrogen bonding . FTIR and ¹H NMR are used to validate functional groups (e.g., aldehyde protons at δ 9.8–10.2 ppm) and substituent positions .

Q. What are the key reactivity trends of the aldehyde group in this compound?

  • Methodological Answer : The aldehyde group participates in oxime formation (e.g., reaction with hydroxylamine derivatives) and nucleophilic additions . For example, O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime derivatives have been synthesized via condensation reactions under mild acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving thiazole and pyrrole moieties?

  • Methodological Answer : Temperature control and catalyst selection are critical. For example, nucleophilic substitutions with phenols require K₂CO₃ as a base and refluxing in acetone (≥60°C) to achieve >70% yields . In contrast, hydrazine-mediated cyclizations (e.g., forming pyrazolo[3,4-c]pyrazoles) demand room-temperature reactions with iodine catalysts to avoid side products .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) can clarify discrepancies. For instance, batch-dependent variations in ¹H NMR signals (e.g., aldehyde proton splitting) may arise from polymorphism or solvent effects, necessitating recrystallization in polar aprotic solvents .

Q. How does substituent variation on the pyrrole or thiazole rings influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition. For example, trifluoromethyl-substituted pyrazoles exhibit improved binding to enoyl-ACP reductase due to increased hydrophobicity . Computational docking (e.g., AutoDock Vina) paired with in vitro assays validates these trends .

Q. What are the challenges in scaling up syntheses while maintaining purity?

  • Methodological Answer : Column chromatography and recrystallization are essential for purification. For multi-gram syntheses, silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) removes by-products . Purity (>95%) is confirmed via HPLC with C18 columns and UV detection at 254 nm .

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